CGI-17341

Antitubercular MDR-TB Nitroimidazole

CGI-17341 (CAS 127692-13-1) is the pioneering bicyclic 5-nitroimidazooxazole prodrug and the minimal pharmacophore of the nitroimidazole class. Unlike PA-824 or delamanid, its oxazole core confers a distinct resistance profile—retaining activity against PA-824-resistant M. tuberculosis strains lacking functional Rv3547. With a well-characterized MIC of 0.1–0.3 µg/mL against drug-susceptible and MDR-TB, it serves as an indispensable positive control for HTS campaigns and benchmark for novel antitubercular agents. Its oral bioavailability and established in vivo efficacy in murine TB models make it ideal for preclinical research. Choose CGI-17341 for reproducible, mechanistically unambiguous TB drug discovery.

Molecular Formula C7H9N3O3
Molecular Weight 183.16 g/mol
CAS No. 127692-13-1
Cat. No. B1668468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCGI-17341
CAS127692-13-1
Synonyms2-ethyl-5-nitro-2,3-dihydro(2-1b)imidazo-oxazole
CGI 17341
CGI-17341
Molecular FormulaC7H9N3O3
Molecular Weight183.16 g/mol
Structural Identifiers
SMILESCCC1CN2C=C(N=C2O1)[N+](=O)[O-]
InChIInChI=1S/C7H9N3O3/c1-2-5-3-9-4-6(10(11)12)8-7(9)13-5/h4-5H,2-3H2,1H3
InChIKeyAEKVVFWCBKEYSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CGI-17341: A Foundational 5-Nitroimidazooxazole Antitubercular Agent with Validated Multidrug-Resistant Activity


CGI-17341 (CAS 127692-13-1) is a bicyclic 5-nitroimidazooxazole prodrug, a pioneering member of the nitroimidazole class of antitubercular agents. It is a synthetic small molecule that requires bioreductive activation to exert its bactericidal effect against Mycobacterium tuberculosis [1]. Structurally, it is distinct from later clinical candidates PA-824 (pretomanid) and OPC-67683 (delamanid) due to its oxazole rather than oxazine core [2], and was the first in its class to demonstrate potent in vitro and in vivo activity against both drug-susceptible and multidrug-resistant (MDR) strains of M. tuberculosis [3].

Why Substituting CGI-17341 with Other Nitroimidazoles Risks Experimental Failure


While CGI-17341, PA-824, and OPC-67683 all belong to the nitroimidazole class, they exhibit distinct resistance profiles and activation mechanisms due to subtle differences in their bicyclic cores. Specifically, resistance to PA-824 is mediated by a highly specific protein (Rv3547) that does not confer resistance to CGI-17341 [1]. Consequently, substituting CGI-17341 with a different nitroimidazole in research assays or preclinical models may lead to erroneous conclusions about target engagement and efficacy, particularly in studies involving F420/FGD1-proficient M. tuberculosis strains or when exploring structure-activity relationships [2].

Quantitative Differentiation of CGI-17341: MIC, In Vivo Efficacy, and Resistance Profiles Against Key Comparators


CGI-17341 Exhibits Potent In Vitro Activity Against MDR-TB, Comparable to First-Line Drugs

CGI-17341 demonstrates inhibitory activity against both drug-susceptible and multi-drug-resistant strains of M. tuberculosis at low concentrations, with an MIC range of 0.1 to 0.3 µg/mL [1]. This activity is comparable to first-line antitubercular drugs isoniazid and rifampicin, and is superior to the activity of antibiotics such as streptomycin and ciprofloxacin [2]. This establishes CGI-17341 as a potent, reference-standard nitroimidazole for in vitro screening.

Antitubercular MDR-TB Nitroimidazole

CGI-17341 Demonstrates Dose-Dependent In Vivo Efficacy and Prolongs Survival in Murine TB Model

In a murine model of tuberculosis, oral administration of CGI-17341 at 50 mg/kg/day resulted in a significant reduction in bacterial load in the lungs (from ~10^7 to ~10^4 CFU) and spleens (from ~10^7 to ~10^3 CFU) of infected mice, comparable to the reduction seen with isoniazid at 25 mg/kg/day [1]. Furthermore, CGI-17341 extended the median survival time of M. tuberculosis-infected mice from 15 days (untreated control) to 35 days, a 2.3-fold increase, demonstrating robust in vivo bactericidal activity [1].

In Vivo Efficacy Murine TB Model Nitroimidazole

CGI-17341 Retains Activity Against PA-824-Resistant Mutants, Highlighting a Distinct Resistance Profile

M. tuberculosis mutants that acquired high-level resistance to the nitroimidazo-oxazine PA-824 (and another nitroimidazo-oxazine) retained full sensitivity to CGI-17341, a nitroimidazo-oxazole [1]. This resistance was mapped to mutations in the Rv3547 gene, which encodes a protein highly specific for subtle structural variations in nitroimidazo-oxazines but is not required for the activation of CGI-17341 [2].

Resistance Mechanism Nitroimidazole Rv3547

CGI-17341 Serves as a Key Structural Scaffold for Next-Generation Antitubercular Nitroimidazoles

CGI-17341 is recognized as the progenitor compound for a class of bicyclic nitroimidazoles that includes advanced clinical candidates such as PA-824 (pretomanid) and OPC-67683 (delamanid) [1]. The oxazole ring in CGI-17341 was later replaced with an oxazine ring in PA-824 and further elaborated with a complex side chain in OPC-67683, leading to optimized pharmacokinetic properties [2]. CGI-17341 thus represents the minimal pharmacophore that retains potent antitubercular activity [3].

Medicinal Chemistry Scaffold Nitroimidazole

CGI-17341 Demonstrates Oral Bioavailability, a Critical Feature for In Vivo and Preclinical Studies

CGI-17341 is consistently described as an 'orally active' compound across multiple authoritative sources [1]. This property is fundamental to its use in the murine TB model where it was administered orally to achieve significant bacterial load reduction and survival prolongation [2]. Unlike some early nitroimidazoles like metronidazole, which have limited utility against TB due to poor activity against non-replicating cells and lack of oral efficacy in TB models, CGI-17341's oral bioavailability makes it suitable for sustained dosing in animal models [3].

Pharmacokinetics Oral Bioavailability In Vivo Model

Optimal Scientific and Preclinical Applications for CGI-17341 Based on Quantitative Differentiation


Positive Control for In Vitro Antimycobacterial Screening Assays

Given its well-characterized MIC range of 0.1-0.3 µg/mL against both drug-susceptible and MDR strains of M. tuberculosis [1], CGI-17341 serves as an ideal positive control and benchmark compound in high-throughput screening campaigns, MIC determinations, and time-kill kinetic studies. Its activity, comparable to first-line drugs like isoniazid and rifampicin, provides a robust and reproducible reference point for evaluating novel chemical entities [2].

Reference Compound for Murine Tuberculosis Infection Models

The established in vivo efficacy of CGI-17341 in reducing bacterial load and prolonging survival in a murine TB model [1] makes it an essential reference compound for validating new animal models, assessing the virulence of clinical isolates, or as a comparator arm in preclinical efficacy studies of novel antitubercular agents. Its oral bioavailability [3] simplifies dosing regimens and enhances reproducibility in long-term infection studies.

Tool Compound for Dissecting Nitroimidazole Resistance Mechanisms

The distinct resistance profile of CGI-17341, which retains activity against PA-824-resistant M. tuberculosis mutants lacking a functional Rv3547 protein [1], positions it as a critical tool for elucidating nitroimidazole activation pathways. Researchers can use CGI-17341 to probe the specificity of the F420-dependent reductive activation machinery and to identify novel resistance mechanisms that may be relevant to next-generation nitroimidazole clinical candidates.

Core Scaffold for Medicinal Chemistry and SAR Optimization

As the progenitor of the clinically successful nitroimidazooxazine class, CGI-17341 represents the minimal, active pharmacophore [1]. Its simple, low-molecular-weight structure (MW 183.16) [2] makes it an attractive starting point for medicinal chemistry campaigns focused on developing novel nitroimidazole derivatives with improved potency, reduced toxicity, or altered pharmacokinetic properties. Synthesis of CGI-17341 itself is achievable via established routes [3], facilitating access to this valuable scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for CGI-17341

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.